molecular formula C14H13N3O2S B5634462 2-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]BENZAMIDE

2-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]BENZAMIDE

Cat. No.: B5634462
M. Wt: 287.34 g/mol
InChI Key: OLHPAXOOFDSWKM-UHFFFAOYSA-N
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Description

2-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]BENZAMIDE is a compound with the molecular formula C14H13N3O2S. It is known for its unique structure, which includes a pyridine ring and a benzamide moiety connected through a sulfur atom. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]BENZAMIDE typically involves the reaction of 2-mercaptopyridine with 2-bromoacetamide, followed by the coupling of the resulting intermediate with 2-aminobenzamide. The reaction conditions often include the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or pyridine ring positions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]BENZAMIDE involves its interaction with specific molecular targets. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the pyridine and benzamide moieties can interact with various receptors or enzymes, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(PYRIDIN-2-YLSULFANYL)ACETIC ACID: Shares the pyridine-sulfur linkage but lacks the benzamide moiety.

    2-(PYRIDIN-2-YLSULFANYL)BENZOIC ACID: Similar structure but with a carboxylic acid group instead of an amide.

    2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE: Lacks the benzamide moiety but has a similar sulfur linkage.

Uniqueness

2-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]BENZAMIDE is unique due to its combination of a pyridine ring, a sulfur linkage, and a benzamide moiety. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

2-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c15-14(19)10-5-1-2-6-11(10)17-12(18)9-20-13-7-3-4-8-16-13/h1-8H,9H2,(H2,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHPAXOOFDSWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CSC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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